2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine - 1421786-76-6

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Catalog Number: EVT-3239261
CAS Number: 1421786-76-6
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug discovery: It represents a valuable scaffold for designing and synthesizing novel drug candidates, particularly for targeting diseases like cancer, Alzheimer's disease, and schizophrenia. [, , , , , ]
  • Agrochemical development: The compound holds potential for the development of new agrochemicals, including fungicides and insecticides, which can contribute to improving crop yields and ensuring food security. []
  • Materials science: Its unique electronic and structural properties make it a promising candidate for applications in materials science, such as the development of organic semiconductors and light-emitting materials. []

3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives

Compound Description: These compounds represent a novel structural class identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators. They were found to increase GLP-1 secretion and improve glucose responsiveness in in vitro and pharmacological studies. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

Compound Description: This compound is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity (IC50 (PI3K/mTOR) = 0.20/21 nM) and good cellular growth inhibition (IC50 (HCT-116 cell) = 10 nM). []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: This compound is a carbon-11 labeled analog of compound 7, designed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (11)

Compound Description: This compound is an N-demethylated precursor used in the synthesis of the radiolabeled compound N-[11C]7. []

3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazol[1,2-a]pyridine (IP-Se-06)

Compound Description: This selenylated imidazo[1,2-a]pyridine derivative exhibits potent anticancer activity. It demonstrated significant cytotoxicity against glioblastoma and hepatocellular carcinoma cells in vitro and inhibited tumor growth in vivo. [, ]

Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446)

Compound Description: This azaindolizinone derivative displayed significant improvement in methamphetamine-induced recognition memory impairment in mice. It works by activating extracellular signal-regulated kinase 1/2 (ERK1/2) in the prefrontal cortex. []

2-(Furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a)

Compound Description: This compound was identified as a selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3) with a >20-fold preference over other EAAT subtypes. []

1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020)

Compound Description: This imidazopyridinylpyridine is a potent cardiotonic agent with minimal chronotropic effects. It acts as a selective inhibitor of phosphodiesterase III, leading to an increase in cyclic AMP content in cardiac muscles. [, , , ]

3-(Cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (Sch 28080 (1))

Compound Description: This compound served as a prototype in antiulcer drug development but displayed adverse effects. []

3-(Cyanomethyl)-2,7-dimethyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (5)

Compound Description: This analog of Sch 28080 (1) exhibits a combination of antisecretory and cytoprotective activity in animal models while minimizing the adverse effects seen with the prototype compound. []

3-Amino-2-methyl-8-(2-phenylethyl)imidazo[1,2-a]pyridine (6)

Compound Description: Similar to compound 5, this analog of Sch 28080 (1) demonstrates antisecretory and cytoprotective activity with reduced adverse effects compared to the prototype. []

3-Amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651 (7))

Compound Description: This imidazopyrazine derivative represents a promising lead in the development of antiulcer agents, exhibiting both antisecretory and cytoprotective activity without the adverse effects observed with the prototype Sch 28080 (1). []

7 beta-[2-(2-Aminothiazol-4-yl)-2(Z)-alkoxyiminoacetamido]-3-(imidazo[1,2-a]pyridinium-1-yl)methyl-3-cephem-4-carboxylates

Compound Description: This series of cephalosporin derivatives, bearing imidazo[1,2-a]pyridinium moieties at the 3 position, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. []

3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

Compound Description: This compound, while classified as a triazolopyridine derivative, emerged during the optimization of an imidazo[1,2-a]pyridine series targeting the metabotropic glutamate 2 receptor (mGlu2). It shows improved potency, in vitro ADMET properties, a favorable hERG profile, and good in vivo PK properties compared to its imidazopyridine counterparts. []

Properties

CAS Number

1421786-76-6

Product Name

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

IUPAC Name

2-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H7F3N2/c1-6-5-14-3-2-7(9(10,11)12)4-8(14)13-6/h2-5H,1H3

InChI Key

NWLBNJPJVFBSCL-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC(=CC2=N1)C(F)(F)F

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.